molecular formula C15H22N2OS2 B2749836 1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-2-(thiophen-3-yl)ethan-1-one CAS No. 2415491-59-5

1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B2749836
CAS No.: 2415491-59-5
M. Wt: 310.47
InChI Key: OFSYGQQKLANRJW-UHFFFAOYSA-N
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Description

1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-2-(thiophen-3-yl)ethan-1-one is a complex organic compound with the molecular formula C15H22N2OS2 and a molecular weight of 310.47. This compound is characterized by the presence of a thiolan ring, a diazepane ring, and a thiophene ring, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-2-(thiophen-3-yl)ethan-1-one involves multiple steps, typically starting with the formation of the thiolan and diazepane rings. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the rings and their subsequent attachment to the thiophene ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-2-(thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-2-(thiophen-3-yl)ethan-1-one has various applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-2-(thiophen-3-yl)ethan-1-one can be compared with other similar compounds, such as:

    1-(Thiolan-3-yl)-1,4-diazepane: This compound shares the thiolan and diazepane rings but lacks the thiophene ring, making it less complex.

    1-(1,4-Diazepan-1-yl)ethanone: This compound contains the diazepane ring but does not have the thiolan or thiophene rings, resulting in different chemical properties

Properties

IUPAC Name

1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS2/c18-15(10-13-2-8-19-11-13)17-5-1-4-16(6-7-17)14-3-9-20-12-14/h2,8,11,14H,1,3-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSYGQQKLANRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CC2=CSC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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